molecular formula C15H19NO3 B1523722 Benzyl 3-acetylpiperidine-1-carboxylate CAS No. 502639-39-6

Benzyl 3-acetylpiperidine-1-carboxylate

Cat. No. B1523722
CAS RN: 502639-39-6
M. Wt: 261.32 g/mol
InChI Key: CXRLRAPGUPJJTN-UHFFFAOYSA-N
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Description

Benzyl 3-acetylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It is used in research and has a CAS number of 502639-39-6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group, a piperidine ring, and a carboxylate group . The molecular weight of the compound is 261.32 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.32 and a molecular formula of C15H19NO3 . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

Benzyl 3-acetylpiperidine-1-carboxylate derivatives are pivotal in organic synthesis, particularly in palladium-catalyzed reactions and the construction of complex organic frameworks. For instance, the compound has been utilized in Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, showcasing its utility in forming multiple bonds in a single step (Liao et al., 2005). Additionally, it has found application in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase activity, highlighting its importance in generating compounds with potential therapeutic applications (Sugimoto et al., 1990).

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for their biological activities. For example, studies on organophosphorus compounds have demonstrated the versatility of acetyl chloride (a related reagent) in synthesizing aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are key intermediates in the synthesis of phosphonopeptide drugs (Yuan et al., 1991). This underscores the role of this compound derivatives in developing novel therapeutic agents.

Materials Science

In materials science, the structural and functional properties of compounds derived from this compound are of interest. A notable application is in the development of metal-organic frameworks (MOFs), where a semirigid C3-symmetric carboxylate ligand derived from the compound has been used to assemble zinc ions, resulting in novel 3D structures with potential applications in gas storage, separation, and catalysis (Zhao et al., 2009).

properties

IUPAC Name

benzyl 3-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12(17)14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRLRAPGUPJJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693139
Record name Benzyl 3-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502639-39-6
Record name Benzyl 3-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(piperidin-3-yl)ethanone (53, 2.6 g, 20 mmol) in DCM (100 ml) at room temperature was added DIEA (5.2 ml, 30 mmol). A solution of Cbz-Cl (4.4 ml, 30 mmol) in DCM (20 ml) was added dropwise over 2 hrs. The mixture was stirred at room temperature for 17 hrs, washed with water, saturated sodium bicarbonate (aq.), water, 1N HCl (aq.) and brine, dried over anhydrous sodium sulfate. The drying agent was removed by filtration. The filtrate was concentrated under vacuum to give the benzyl 3-acetylpiperidine-1-carboxylate (54) which was used in the next step without further purification. LC-MS for C15H19NO3 calcd: 261; found: 262.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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